1-(Difluoromethoxy)-7-methylnaphthalene
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Overview
Description
1-(Difluoromethoxy)-7-methylnaphthalene is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-7-methylnaphthalene typically involves the introduction of the difluoromethoxy group into the naphthalene ring. One common method is the reaction of 7-methylnaphthalene with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the difluoromethoxy group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)-7-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydronaphthalene derivatives .
Scientific Research Applications
1-(Difluoromethoxy)-7-methylnaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-7-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
- 1-(Difluoromethoxy)-4-(1-methylpropyl)benzene
- Difluoromethoxylated Ketones
- Fluorinated Thiophenes
Uniqueness: 1-(Difluoromethoxy)-7-methylnaphthalene stands out due to its specific substitution pattern on the naphthalene ring, which imparts unique chemical and physical properties.
Properties
Molecular Formula |
C12H10F2O |
---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
1-(difluoromethoxy)-7-methylnaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-8-5-6-9-3-2-4-11(10(9)7-8)15-12(13)14/h2-7,12H,1H3 |
InChI Key |
FRHXOPYFMRTMQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2OC(F)F)C=C1 |
Origin of Product |
United States |
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